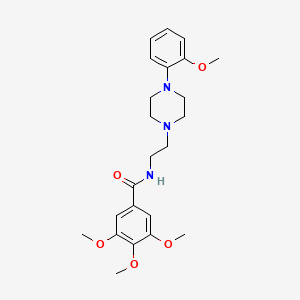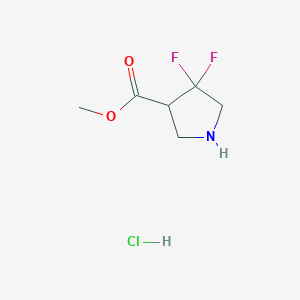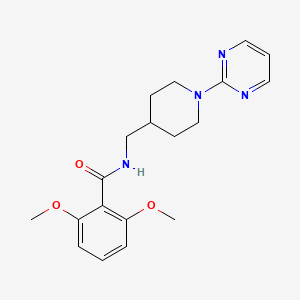
3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is likely an organic compound, given the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in its formula. It appears to contain a benzamide group (a benzene ring attached to a carboxamide group), which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and piperazine groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties (such as NMR, IR, and UV/Vis spectra) .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been used in the synthesis of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . These derivatives have shown prominent activity against both MCF-7 and A549 cancer cell lines . This suggests that the compound could be used in the development of new anticancer agents .
Anti-stress Effects
Derivatives of the compound have shown to ameliorate stress-induced anxiety in mice and rats . The derivatives extended the period of time the animals spent in the open arms of an elevated plus maze, which is a common measure of anxiety in rodents . This suggests potential applications in the treatment of stress-related disorders .
Antitubulin Activity
The compound has been used in the synthesis of new antitubulin agents . These agents can interfere with the function of microtubules, which are essential components of the cell’s cytoskeleton . This could have potential applications in the treatment of diseases where the function of microtubules is disrupted .
Neuroprotective Effects
The compound’s derivatives have shown potential neuroprotective effects . They were found to prevent neuronal damage associated with stress conditions . This suggests potential applications in the treatment of neurological disorders related to stress .
Potential Use in Drug Development
Given the compound’s various biological activities, it could be used as a starting point for the development of new drugs. Its structure could be modified to improve potency, selectivity, and pharmacokinetics .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-28-19-8-6-5-7-18(19)26-13-11-25(12-14-26)10-9-24-23(27)17-15-20(29-2)22(31-4)21(16-17)30-3/h5-8,15-16H,9-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKMIDDYJOOTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone](/img/structure/B2664452.png)


![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide](/img/structure/B2664456.png)


![(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2664460.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2664462.png)
![N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2664464.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2664465.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2664470.png)
![7-Cyclohexyl-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2664472.png)